N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3-fluorophenyl)oxalamide
Description
This oxalamide derivative features a central oxalic acid diamide core with distinct substitutions at the N1 and N2 positions. The N1 substituent is a branched ethyl chain bearing a 4-(dimethylamino)phenyl group and a 4-methylpiperazine moiety, while the N2 group is a 3-fluorophenyl ring. The fluorine atom at the N2 position may enhance metabolic stability and binding affinity through hydrophobic interactions .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN5O2/c1-27(2)20-9-7-17(8-10-20)21(29-13-11-28(3)12-14-29)16-25-22(30)23(31)26-19-6-4-5-18(24)15-19/h4-10,15,21H,11-14,16H2,1-3H3,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQINUSPFSARIOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3-fluorophenyl)oxalamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, binding affinities, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H30N6O4
- Molecular Weight : 454.5 g/mol
- CAS Number : 900006-28-2
The compound features a dimethylamino group, a piperazine ring, and an oxalamide structure, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to modulate the activity of serotonin transporters (SERT) and potentially other receptors involved in neurotransmission.
- Serotonin Transporter Interaction : Studies have indicated that similar compounds can act as substrates or inhibitors of SERT, impacting serotonin reuptake and thus influencing mood and anxiety levels . The binding affinity to SERT can be assessed through fluorescence assays, where the emission intensity changes upon ligand binding.
- Receptor Binding : The presence of the piperazine ring suggests potential interactions with dopamine receptors as well, which may contribute to its psychoactive properties. This dual action could make it a candidate for treating disorders such as depression or anxiety.
Biological Activity Data
The following table summarizes key findings on the biological activity of this compound based on available research:
Case Study 1: Fluorescence Assay for SERT Binding
In a study examining the binding properties of various ligands to SERT, this compound exhibited significant binding-induced fluorescence changes. This indicated strong interaction with the transporter, leading to enhanced emission under specific conditions .
Case Study 2: In Vivo Effects on Mood Disorders
Preliminary animal studies have suggested that compounds structurally related to this compound exhibit antidepressant-like effects in rodent models. These studies highlight the potential for this compound to influence behavior through serotonergic pathways.
Comparison with Similar Compounds
Comparison with N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
Key Differences and Implications :
- N1 Substituent: Target Compound: The ethyl chain with 4-(dimethylamino)phenyl and 4-methylpiperazine introduces aromaticity and basicity, likely improving solubility in acidic environments (e.g., lysosomes) and enhancing interactions with charged residues in biological targets.
- N2 Substituent :
- Target Compound : The 3-fluorophenyl group balances moderate hydrophobicity and steric bulk.
- Analog : The 3-(trifluoromethyl)phenyl group is more lipophilic and electron-withdrawing, which may improve membrane permeability but reduce compatibility with polar binding pockets.
- Biological Activity : While specific activity data are unavailable, the target compound’s piperazine moiety is commonly associated with CNS penetration and kinase inhibition, whereas the hydroxypropyl analog may favor extracellular targets .
Comparison with Sulfonamide and Pyrazolo-Pyrimidine Derivatives
- Sulfonamide-Based Compounds () :
Compounds like 1,1-dichloro-N-(phenyl)methanesulfonamide (dichlofluanid) and N-(2-((N,4-dimethylphenyl)sulfonamido)-1-(4-(trifluoromethyl)phenyl)ethyl)acetamide share sulfonamide backbones, which are structurally distinct from oxalamides. Sulfonamides typically exhibit stronger acidity and varied bioactivity (e.g., antimicrobial, enzyme inhibition), contrasting with the neutral oxalamide core . - Pyrazolo-Pyrimidine Derivatives () :
Chromen-2-yl and pyrazolo[3,4-d]pyrimidin-3-yl derivatives (e.g., Example 53 in ) feature fused heterocyclic systems. These structures prioritize planar aromatic interactions, unlike the flexible ethyl-piperazine chain in the target compound. Such differences suggest divergent target selectivity (e.g., kinase vs. GPCR targets) .
Data Table: Structural and Hypothetical Pharmacokinetic Comparison
Research Findings and Implications
- Role of Fluorine: The 3-fluorophenyl group in the target compound may enhance metabolic stability compared to non-halogenated analogs, as seen in fluorinated pharmaceuticals .
- Piperazine Advantage : The 4-methylpiperazine group likely improves solubility and bioavailability, a trend observed in piperazine-containing drugs like ciprofloxacin .
- Limitations: The bulky 4-(dimethylamino)phenyl group in the target compound could reduce blood-brain barrier penetration compared to smaller N1 substituents.
Q & A
Q. What are the critical considerations for synthesizing this compound with high purity?
Synthesis requires multi-step coupling reactions under controlled conditions. Key steps include:
- Amide bond formation : Use carbodiimides (e.g., DCC) with activating agents (e.g., HOBt) to minimize side reactions .
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., nitro group reductions) to prevent decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for piperazine coupling . Purity is verified via HPLC (>95%) and NMR to confirm absence of unreacted intermediates .
Q. How do structural features influence its physicochemical properties?
- Dimethylamino group : Enhances solubility in aqueous buffers (logP ~2.1) but may reduce metabolic stability .
- Fluorophenyl moiety : Increases lipophilicity and enhances binding to aromatic residues in target proteins .
- Piperazine ring : Contributes to basicity (pKa ~7.5), affecting protonation states in physiological pH . Computational tools like MarvinSketch predict logD and pKa for formulation design .
Q. What spectroscopic methods are used for structural characterization?
- NMR : 1H/13C NMR identifies proton environments (e.g., piperazine CH2 at δ 2.5–3.0 ppm; aromatic F-C coupling at δ 115–125 ppm) .
- HRMS : Confirms molecular ion [M+H]+ (theoretical m/z 442.2; observed m/z 442.3 ± 0.1) .
- IR : Amide C=O stretches at 1650–1700 cm⁻¹ validate oxalamide formation .
Advanced Research Questions
Q. How can contradictory in vitro vs. in vivo efficacy data be resolved?
Discrepancies may arise from:
- Metabolic instability : Perform microsomal stability assays (e.g., human liver microsomes) to identify labile sites (e.g., piperazine N-demethylation) .
- Protein binding : Use equilibrium dialysis to measure free fraction (e.g., >90% plasma protein binding reduces bioavailability) .
- Dose optimization : Adjust formulations (e.g., PEGylation) to enhance solubility and tissue penetration .
Q. What strategies optimize target selectivity against off-target kinases?
- Molecular docking : Screen against kinase panels (e.g., KinomeScan) to identify off-target hits (e.g., EGFR, VEGFR2) .
- SAR studies : Modify the fluorophenyl group (e.g., replace F with Cl) to reduce hydrophobic interactions with non-target kinases .
- Alchemical free-energy calculations : Predict binding affinity changes (ΔΔG) for piperazine substitutions (e.g., 4-methyl vs. 4-ethyl) .
Q. How to address batch-to-batch variability in biological assays?
- Quality control : Implement LC-MS for each batch to detect impurities (e.g., <0.5% de-fluorinated byproduct) .
- Assay standardization : Use internal controls (e.g., staurosporine for kinase inhibition) to normalize inter-experimental variability .
- Stability studies : Store at -80°C under argon to prevent oxidation of the dimethylamino group .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
